molecular formula C8H10ClNO B3308939 4-Chloro-3-methoxy-5-methylaniline CAS No. 940948-34-5

4-Chloro-3-methoxy-5-methylaniline

Cat. No.: B3308939
CAS No.: 940948-34-5
M. Wt: 171.62 g/mol
InChI Key: FHTYLKVBLRSFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methoxy-5-methylaniline (CAS: 55377-84-9) is an aromatic amine derivative with the molecular formula C₈H₁₀ClNO (molecular weight: 171.62 g/mol). This compound features a chloro group at the 4-position, a methoxy group at the 3-position, and a methyl group at the 5-position of the aniline backbone. According to commercial catalogs, it was available at 98% purity but is now listed as a discontinued product .

Properties

IUPAC Name

4-chloro-3-methoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTYLKVBLRSFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284227
Record name 4-Chloro-3-methoxy-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940948-34-5
Record name 4-Chloro-3-methoxy-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940948-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methoxy-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-5-methylaniline typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by reduction to introduce the amino group. The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of 4-Chloro-3-methoxy-5-methylaniline may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation. The choice of industrial methods depends on factors like cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methoxy-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Chloro-3-methoxy-5-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It serves as a precursor for dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-3-methoxy-5-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name CAS Molecular Formula MW (g/mol) Purity Melting Point (°C) Status
4-Chloro-3-methoxy-5-methylaniline 55377-84-9 C₈H₁₀ClNO 171.62 98% N/A Discontinued
4-Chloro-2-methoxy-5-methylaniline 6376-14-3 C₈H₁₀ClNO 171.62 N/A 97–103 Available
3-Chloro-5-methoxyphenol 65262-96-6 C₇H₇ClO₂ 158.58 >95.0% N/A Available

Research Implications and Limitations

  • Substituent Position Effects : The ortho vs. meta positioning of the methoxy group likely impacts electronic distribution and steric interactions, which could be further explored using computational methods like density-functional theory (DFT) . For example, DFT could predict differences in HOMO-LUMO gaps or partial charges, influencing reactivity in coupling or substitution reactions.
  • Functional Group Influence: The amine group in 4-Chloro-3-methoxy-5-methylaniline offers basicity and nucleophilicity, contrasting with the phenolic hydroxyl’s acidity in 3-Chloro-5-methoxyphenol.
  • Data Gaps : Experimental data on solubility, stability, and reactivity for 4-Chloro-3-methoxy-5-methylaniline are absent in the provided evidence, highlighting the need for further empirical studies.

Biological Activity

4-Chloro-3-methoxy-5-methylaniline is an aromatic amine that has garnered attention due to its potential biological activities. This compound is structurally characterized by a chloro group, a methoxy group, and a methyl group attached to an aniline moiety. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

The biological activity of 4-Chloro-3-methoxy-5-methylaniline can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist, modulating signal transduction pathways and influencing cellular responses. For instance, similar compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a significant role in cellular signaling and cardiovascular function .

Biological Activities

Research has identified several biological activities associated with 4-Chloro-3-methoxy-5-methylaniline:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Some studies indicate that it may possess cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition : There is evidence that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological effects of 4-Chloro-3-methoxy-5-methylaniline:

  • Study on PDE Inhibition : A study synthesized various analogs of this compound and evaluated their inhibitory effects on phosphodiesterase 5 (PDE5). One of the derivatives exhibited potent inhibition (IC50 = 0.56 nM), suggesting that structural modifications can enhance biological activity .
  • Cytotoxicity Assays : In vitro assays using cancer cell lines demonstrated that certain concentrations of 4-Chloro-3-methoxy-5-methylaniline significantly reduced cell viability, indicating potential as an anticancer agent.

Data Tables

The following table summarizes key findings from studies on the biological activity of 4-Chloro-3-methoxy-5-methylaniline and its derivatives:

Study ReferenceBiological ActivityIC50/EC50 ValuesNotes
PDE5 InhibitionIC50 = 0.56 nMHigh selectivity over other PDE isozymes
Cytotoxicity in Cancer CellsVaries by concentrationSignificant reduction in cell viability
Antimicrobial ActivityNot specifiedEffective against multiple bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-methoxy-5-methylaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-methoxy-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.